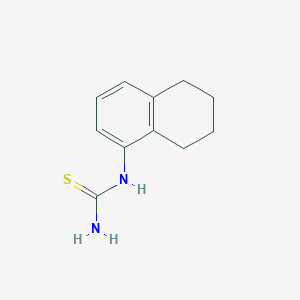
5-(4-氯苯氧基)-1,3-二甲基-1H-吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the chlorophenoxy group suggests that this compound may have some biological activity, as chlorophenoxy compounds are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the aromatic chlorophenoxy group, and the aldehyde group . These functional groups could potentially participate in a variety of chemical reactions .
Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The aldehyde group could undergo nucleophilic addition reactions, and the chlorophenoxy group could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde and chlorophenoxy groups could impact its solubility in various solvents .
科学研究应用
1. Drug Development
- Application Summary: The compound has been studied for its potential as an oral drug candidate, particularly for its anti-acetylcholinesterase activity .
- Methods of Application: The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools. A UV spectrophotometric method was developed to verify the predicted properties and determine stability of the proposed compound in the presence of various stressors .
2. Corrosion Inhibition
- Application Summary: The compound has been used in studies of corrosion inhibition on 6061 Al alloy in 0.05 M HCl .
- Methods of Application: Weight loss method, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) were employed in the study .
- Results: Higher concentration and temperature were found to improve the efficiency of inhibitor. Highest corrosion resistance of 95.29% was recorded with 100 ppm CMTT at 333 K .
3. Quantum Chemical Studies
- Application Summary: The compound has been used in quantum chemical studies to understand its interaction with the metal surface and its corrosion inhibition properties .
- Methods of Application: Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (l) and Mulliken charges were calculated .
- Results: Quantum chemical calculations endorsed experimental information and the adsorption of inhibitor molecules onto the metal surface .
4. Synthesis of Fipexide
- Application Summary: The compound is similar to 4-Chlorophenoxyacetic acid or parachlorophenoxyacetate (pCPA), a synthetic pesticide. A proven use of pCPA is in the synthesis of Fipexide .
- Methods of Application: The specific methods of application for the synthesis of Fipexide are not provided in the source .
- Results: The result of this application is the production of Fipexide, a drug used for cognitive disorders .
5. Quality Control Analysis
- Application Summary: The compound has been used in the development and validation of a stability-indicating RP-HPLC-FLD method for its determination .
- Methods of Application: The compound’s solution was subjected to hydrolytic, oxidative, photolytic, transition metal- and thermal- stress. The chromatographic separation was achieved over a C18 column, using an isocratic mobile phase comprising a mixture of acetonitrile and acidified water of pH 2.67 (1:1, v/v), at a flow rate of 1.00 mL/min and detection using a fluorescent light detector .
6. Synthesis of Anti-microbial and Anti-enzymatic Derivatives
- Application Summary: The compound has been used as a precursor for preparing a number of less cytotoxic anti-microbial and anti-enzymatic derivatives .
- Methods of Application: The specific methods of application for the synthesis of these derivatives are not provided in the source .
- Results: The result of this application is the production of less cytotoxic anti-microbial and anti-enzymatic derivatives .
属性
IUPAC Name |
5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPAPVDFYYEDPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377599 |
Source


|
| Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
109925-13-5 |
Source


|
| Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)
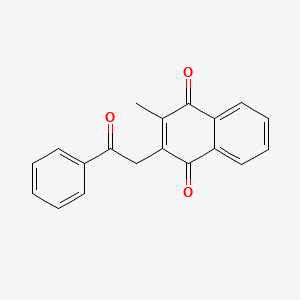
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)
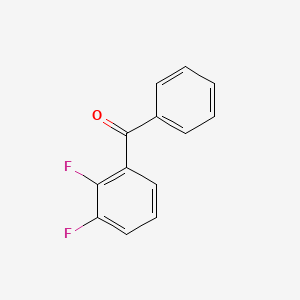
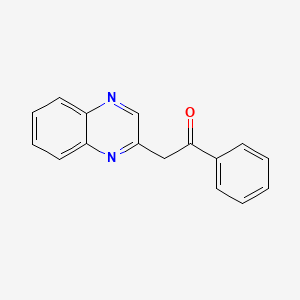
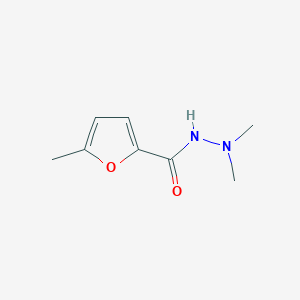
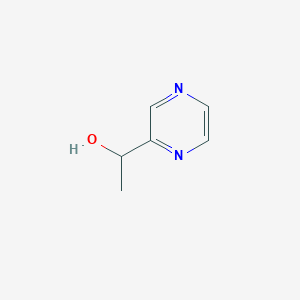
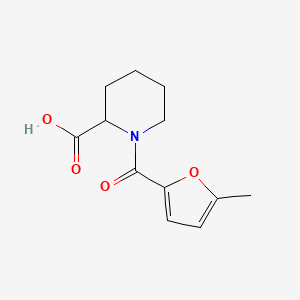
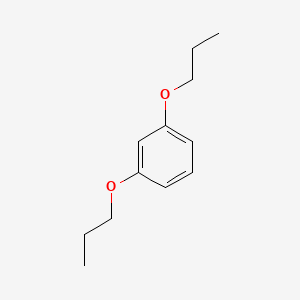
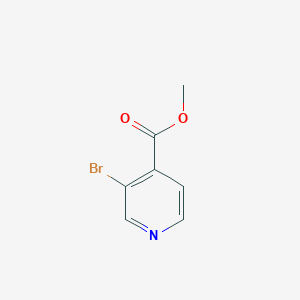
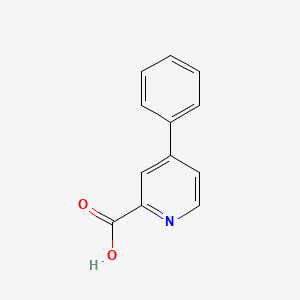
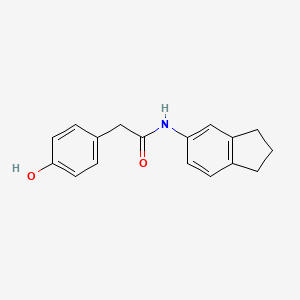
![2-[(2-Methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B1362967.png)
